3-Chloro-3,3-difluoropropanimidamide

Description

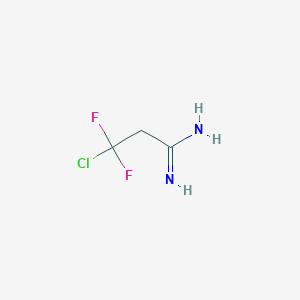

3-Chloro-3,3-difluoropropanimidamide (C₃H₅ClF₂N₂) is an organofluorine compound featuring a propanimidamide backbone substituted with two fluorine atoms and one chlorine atom at the 3-position. The amidine group (-C(=NH)-NH₂) distinguishes it from simpler amines or halocarbons. This compound is of interest in medicinal chemistry and materials science due to the unique electronic effects of fluorine and chlorine, which enhance stability, lipophilicity, and reactivity . However, direct data on its synthesis or applications are sparse in the provided evidence, necessitating comparisons with structurally related compounds.

Properties

CAS No. |

1378820-88-2 |

|---|---|

Molecular Formula |

C3H5ClF2N2 |

Molecular Weight |

142.53 |

IUPAC Name |

3-chloro-3,3-difluoropropanimidamide |

InChI |

InChI=1S/C3H5ClF2N2/c4-3(5,6)1-2(7)8/h1H2,(H3,7,8) |

InChI Key |

ADSLBSHQURZEJE-UHFFFAOYSA-N |

SMILES |

C(C(=N)N)C(F)(F)Cl |

Canonical SMILES |

C(C(=N)N)C(F)(F)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Functional Group Variations

- 3,3,3-Trifluoropropanimidamide (C₃H₄F₃N₂): Replacing the chlorine atom in 3-chloro-3,3-difluoropropanimidamide with a third fluorine atom yields 3,3,3-trifluoropropanimidamide. For example, trifluoromethyl groups are known to stabilize adjacent charges, which could influence amidine reactivity in catalytic or biological contexts .

- 3,3-Difluoro-1-aminopropane Hydrochloride (C₃H₇ClF₂N): This primary amine lacks the amidine group but shares the 3,3-difluoro substitution. The absence of the amidine moiety reduces its ability to participate in hydrogen bonding or act as a ligand in metal complexes.

2.2. Halogen-Substituted Analogues

(3-Chloro-3,3-difluoropropane-1,1-diyl)dibenzene (C₁₅H₁₂ClF₂):

This compound, synthesized via [3+2] cycloaddition, features a 3-chloro-3,3-difluoropropyl group bridging two benzene rings. Its NMR data (¹H: δ 5.17–5.55 ppm; ¹⁹F: δ -55.17–-56.55 ppm) highlight the deshielding effects of fluorine and chlorine . Compared to this compound, the absence of the amidine group shifts its reactivity toward electrophilic aromatic substitution rather than hydrogen-bond-mediated interactions.- 3-Chloro-N-phenyl-phthalimide (C₁₄H₈ClNO₂): Though structurally distinct, this phthalimide derivative shares a chlorine substituent and aromatic system. Its use as a monomer in polyimide synthesis underscores the role of halogens in enhancing thermal stability and polymer rigidity, a property that may extend to halogenated amidines in materials science .

Physicochemical Properties and Reactivity

Electronic Effects:

The chlorine and fluorine atoms in this compound create a highly electronegative environment at the 3-position, polarizing the C-Cl bond and facilitating nucleophilic substitutions. This contrasts with trifluoromethyl groups, which are less polar but more sterically demanding .Thermal Stability:

Halogenated compounds like 3-chloro-3,7-dimethylocta-1,6-diene (CAS 445-13-6) exhibit moderate thermal stability due to C-Cl bond dissociation energies (~339 kJ/mol). The amidine group in this compound may further stabilize the molecule via resonance, though experimental data are lacking .

Data Table: Key Comparisons

| Compound | Molecular Formula | Key Substituents | Functional Group | Key Applications/Reactivity |

|---|---|---|---|---|

| This compound | C₃H₅ClF₂N₂ | 3-Cl, 3,3-F₂ | Amidine | Medicinal chemistry (inferred) |

| 3,3,3-Trifluoropropanimidamide | C₃H₄F₃N₂ | 3-F₃ | Amidine | Catalyst ligands, agrochemicals |

| 3,3-Difluoro-1-aminopropane HCl | C₃H₇ClF₂N | 3-F₂ | Primary amine | Pharmaceutical intermediates |

| (3-Chloro-3,3-difluoropropane-1,1-diyl)dibenzene | C₁₅H₁₂ClF₂ | 3-Cl, 3-F₂ | Alkyl halide | Materials science (polymers) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.